molecular formula C14H24O2 B14743354 Alepric acid CAS No. 2519-24-6

Alepric acid

Cat. No.: B14743354
CAS No.: 2519-24-6
M. Wt: 224.34 g/mol
InChI Key: DTHSUAKYTFUSQU-UHFFFAOYSA-N
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Description

. It is characterized by a cyclopentene ring attached to a nonanoic acid chain. This compound is found in certain plant oils, particularly those from the Flacourtiaceae family .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alepric acid can be synthesized through various organic reactions. One common method involves the cyclization of a suitable precursor to form the cyclopentene ring, followed by the introduction of the nonanoic acid chain. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the extraction from natural sources, such as the seed oils of plants in the Flacourtiaceae family. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Alepric acid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol.

    Substitution: The cyclopentene ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) facilitate substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclopentene derivatives.

Scientific Research Applications

Alepric acid has a wide range of applications in scientific research:

Mechanism of Action

Alepric acid can be compared to other cyclopentenyl fatty acids, such as aleprestic acid and gorlic acid . These compounds share similar structural features but differ in their chain lengths and functional groups. This compound is unique due to its specific cyclopentene ring and nonanoic acid chain, which confer distinct chemical and biological properties.

Comparison with Similar Compounds

  • Aleprestic acid
  • Gorlic acid

Alepric acid stands out for its unique combination of a cyclopentene ring and a nonanoic acid chain, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

2519-24-6

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

9-cyclopent-2-en-1-ylnonanoic acid

InChI

InChI=1S/C14H24O2/c15-14(16)12-6-4-2-1-3-5-9-13-10-7-8-11-13/h7,10,13H,1-6,8-9,11-12H2,(H,15,16)

InChI Key

DTHSUAKYTFUSQU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)CCCCCCCCC(=O)O

Origin of Product

United States

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